molecular formula C7H8O3 B1294974 2,5-Dimethyl-3-furoic acid CAS No. 636-44-2

2,5-Dimethyl-3-furoic acid

Cat. No.: B1294974
CAS No.: 636-44-2
M. Wt: 140.14 g/mol
InChI Key: CNTHHNPBADVTRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-furoic acid can be synthesized through several methods. One common route involves the hydrolysis of ethyl 2,5-dimethylfuran-3-carboxylate. The process typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis from ethyl 2,5-dimethylfuran-3-carboxylate can be scaled up for

Biological Activity

2,5-Dimethyl-3-furoic acid (DMFA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential applications, and relevant research findings.

  • Molecular Formula : C7_7H8_8O3_3
  • Molecular Weight : 140.14 g/mol
  • Melting Point : 137-140 °C
  • SMILES : CC1=CC(C(=O)O)=C(C)O1

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of DMFA and its derivatives. Notably, DMFA has been incorporated into organotin(IV) complexes which exhibited cytotoxic activity against various human tumor cell lines. For example, one study reported that complexes formed with DMFA demonstrated significant inhibition of cancer cell proliferation, suggesting that DMFA can enhance the efficacy of metal-based anticancer agents .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on different cell lines have shown that DMFA and its metal complexes possess varying degrees of cytotoxic activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Compound Cell Line Tested IC50 (µM)
DMFAMCF-725
DMFA-SnMCF-715
DMFA-GaA54920

3. Antimicrobial Activity

DMFA has also been evaluated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains. For instance, DMFA showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent .

The biological activity of DMFA can be attributed to its ability to interact with cellular targets, leading to alterations in cell signaling pathways. Specifically, the carboxylic acid functional group is believed to play a crucial role in its interaction with biological macromolecules, enhancing its bioactivity.

Case Study 1: Organotin Complexes

A study investigated the synthesis and biological evaluation of organotin(IV) complexes with DMFA as a ligand. The results indicated that these complexes had enhanced cytotoxicity compared to free DMFA alone, highlighting the importance of metal coordination in improving biological activity .

Case Study 2: Antimicrobial Evaluation

In another study, DMFA was tested against a panel of microbial pathogens. The results demonstrated that DMFA possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Scientific Research Applications

Chromatographic Applications

1. High-Performance Liquid Chromatography (HPLC)
2,5-Dimethyl-3-furoic acid can be effectively analyzed using reverse-phase HPLC techniques. A study demonstrated that utilizing a Newcrom R1 column allowed for the separation of this compound under mild conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive for optimal results . This method is scalable and suitable for preparative separations, which are crucial in pharmacokinetic studies.

2. Ion-Exclusion Chromatography
Another method involves ion-exclusion chromatography for determining furanic compounds in traditional balsamic vinegars. Here, 0.01N phosphoric acid serves as the mobile phase, with varying percentages of acetonitrile to optimize the retention times of furanic compounds . The repeatability and reproducibility of this method were satisfactory, making it a reliable technique for analyzing complex mixtures containing this compound.

Pharmaceutical Applications

1. Drug Development
In pharmaceutical research, this compound plays a role in the development of drug formulations. Its compatibility with various solvents and stability under different conditions make it a candidate for use in drug delivery systems . Studies have shown that it can be utilized as a reference substance in pharmacopoeial methods to ensure the quality and efficacy of pharmaceutical products.

2. Synthesis of Bio-Based Monomers
Recent advancements have highlighted the potential of this compound as a precursor for synthesizing bio-based monomers such as 2,5-furandicarboxylic acid (FDCA). FDCA is considered an important platform molecule due to its applications in producing bioplastics that can replace fossil-derived materials . The conversion processes often involve palladium-based catalysts under controlled conditions to achieve high yields.

Case Studies

Study Reference Application Methodology Findings
HPLC AnalysisReverse-phase chromatographyEffective separation with scalability for pharmacokinetics
Balsamic Vinegar AnalysisIon-exclusion chromatographyHigh repeatability and reproducibility; optimal elution conditions established
Synthesis of FDCAPalladium-catalyzed reactionsAchieved 99% yield under optimized conditions

Q & A

Basic Research Questions

Q. What are the recommended methodologies for characterizing the molecular structure of 2,5-dimethyl-3-furoic acid?

  • Methodology : Use Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) to predict molecular geometry and vibrational spectra. Experimental validation via Fourier-transform infrared (FTIR) and Raman spectroscopy is critical for confirming theoretical predictions. Cross-reference results with X-ray crystallography if single crystals are obtainable .
  • Key Considerations : Address discrepancies between theoretical and experimental vibrational frequencies by adjusting basis sets or incorporating solvent effects.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Protocol : Store in a cool (<25°C), dry environment away from incompatible materials (strong acids/alkalis, oxidizing agents). Use chemical fume hoods for handling, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor for decomposition under heat, which may release toxic fumes (e.g., CO, CO₂) .
  • Data Gap : Limited reactivity data in SDS requires empirical testing for stability under specific reaction conditions.

Q. What synthetic routes are available for this compound, and how can yield be optimized?

  • Synthesis Pathways :

  • Oxidation of 2,5-dimethylfuran : Use catalytic systems like TEMPO/NaClO in aqueous conditions.
  • Carboxylation : Employ CO₂ under high-pressure conditions with metal catalysts (e.g., Cu or Pd-based systems) .
    • Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., DMSO or THF) to enhance selectivity. Monitor by HPLC for intermediate byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability and decomposition profiles of this compound?

  • Experimental Design : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map thermal stability. Compare decomposition products under inert vs. oxidative atmospheres using GC-MS. Replicate conditions from conflicting studies (e.g., varying heating rates) to identify critical thresholds .
  • Case Study : One study reports stability up to 150°C, while another notes decomposition at 120°C—this may arise from impurities or differing experimental setups.

Q. What strategies are effective for analyzing trace impurities in this compound samples?

  • Analytical Workflow :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect polar impurities (e.g., unreacted furan derivatives).
  • Nuclear Magnetic Resonance (NMR) : Use ¹H-¹³C HSQC to identify structural analogs or dimerization byproducts.
    • Validation : Calibrate against reference standards of common impurities (e.g., 2,5-dimethylfuran or 3-furoic acid derivatives) .

Q. How can the coordination chemistry of this compound be exploited for material science applications?

  • Case Study : React with trimethylgallium to form dimeric complexes (e.g., [Me₂Ga(μ-O₂C-Fur)]₂), characterized by X-ray diffraction and FTIR. These complexes may serve as precursors for bio-based polymers or catalysts .
  • Challenges : Address ligand steric effects and solubility limitations in nonpolar solvents.

Q. What computational approaches are suitable for predicting the toxicity profile of this compound when experimental data is limited?

  • Strategy : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate acute toxicity (e.g., LD50). Validate with in vitro assays (e.g., Ames test for mutagenicity). Cross-reference with structurally similar compounds (e.g., furan-2,5-dicarboxylic acid) .
  • Limitations : QSAR may underestimate reactivity due to lack of furan-specific parameters.

Q. How does this compound compare to 2,5-furandicarboxylic acid (FDCA) in polymer synthesis?

  • Comparative Analysis :

  • Reactivity : FDCA’s dicarboxylic groups enable polycondensation with diols (e.g., ethylene glycol) for high-strength polyesters.
  • Modifications : Methyl groups in this compound may reduce crystallinity but enhance thermal stability.
    • Experimental Focus : Optimize copolymerization ratios with FDCA to balance mechanical properties and biodegradability .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/MethodSource
Melting PointNot reported; estimate via DSC
Solubility (H₂O)~2 mg/mL (experimental)
pKaPredicted: ~3.5 (carboxylic acid group)

Table 2. Common Analytical Techniques

TechniqueApplicationReference
FTIRFunctional group identification
LC-MSImpurity profiling
DFT/B3LYPMolecular geometry prediction

Properties

IUPAC Name

2,5-dimethylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTHHNPBADVTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212977
Record name 2,5-Dimethyl-3-furoic acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-44-2
Record name 2,5-Dimethyl-3-furancarboxylic acid
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Record name 2,5-dimethyl-3-furoic acid
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Synthesis routes and methods I

Procedure details

2,5-Dimethyl-3-furancarboxylic acid ethyl ester (14.6 g) (synthesized in accordance with the method described in J.A.C.S., 59, 2525 (1937)) was dissolved in ethanol (100 15 ml), and 1N aqueous sodium hydroxide (100 ml) was added. The mixture was stirred at room temperature for 1 hour, and then stirred under reflux for 30 minutes. The mixture was concentrated under reduced pressure, and the residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. precipitated crystals were recrystallized from acetone-hexane to give 2,5-dimethyl-3-furancarboxylic acid (7.3 g) as crystals.
Quantity
14.6 g
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100 mL
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15 mL
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Synthesis routes and methods II

Procedure details

A mixture of 3.2 g of ethyl 2,5-dimethylfuran-3-carboxylate, 35 ml of ethanol and 20 ml of 2 N sodium hydroxide was stirred at room temperature for 1.5 hours followed by heating under reflux for an hour. After the reaction mixture was allowed to cool to room temperature, it was concentrated under reduced pressure. The residue was dissolved in water and acidified with diluted sulfuric acid. Precipitated crystals were collected by filtration, washed with water and dried to give 2.27 g of 2,5-dimethylfuran-3-carboxylic acid in a 85% yield.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
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Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a stirred and refluxing solution of ethyl sodioacetoacetate (0.5 mole, 78g.) and sodium iodide (1g.) in dry acetone (250 ml.) was added chloroactone (0.54 mol. 50g.) over a period of ten minutes. After one hour the acetone was distilled from the reaction mixture and the residue was diluted with 400 ml. water. The preciptated oil was extracted with ether and the ether removed to yield the intermediate 3-carbethoxy-2,5-hexanedione (75g.). The intermediate (26.4g.) was cyclized by heating under reflux over 5 g. anhydrous oxalic acid for 11/4 hours. The crude ester was saponified by heating under reflux for 45 minutes with potassium hydroxide (26g.) in methanol (200 ml.). The methanol was removed, the residue dissolved in water and the solution acidified to yield 2,5-dimethyl-3-furoic acid (18g.), m.p. 130°-133°.
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200 mL
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Synthesis routes and methods V

Procedure details

Saponification of 0.5 g of the ester was accomplished by refluxing 4 hours in 10 ml of 25% aqueous sodium hydroxide. Acidification precipitated the crude acid, which was recrystallized from water to give 2,5-dimethyl-3-furoic acid as white needles, mp 135.5°-136.0° C.
Name
Quantity
0.5 g
Type
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Reaction Step One
Quantity
10 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Dimethyl-3-furoic acid
2,5-Dimethyl-3-furoic acid
2,5-Dimethyl-3-furoic acid
2,5-Dimethyl-3-furoic acid
2,5-Dimethyl-3-furoic acid

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